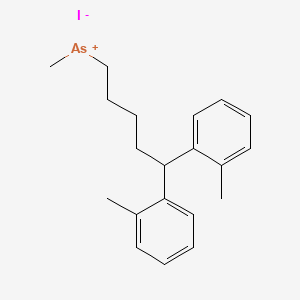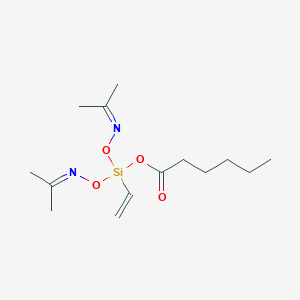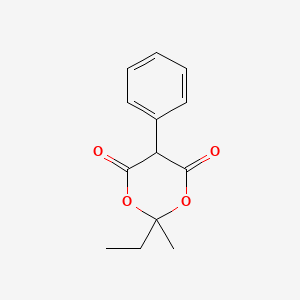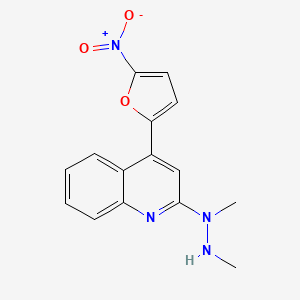![molecular formula C17H30O8S B14548320 Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate CAS No. 62027-49-0](/img/structure/B14548320.png)
Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate typically involves the reaction of 2-ethoxyethanol with 2-oxo-2-propoxyethanol in the presence of a sulfanyl group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to achieve the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts like acids or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to form derivatives can lead to the development of new drugs or diagnostic agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various products, enhancing their properties.
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form bonds with active sites, altering the function of the target molecule. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Diethylene glycol diethyl ether: Similar in structure but lacks the sulfanyl group, making it less reactive in certain reactions.
Bis(2-propoxyethyl) ether: Another related compound with different alkyl groups, leading to variations in reactivity and applications.
Uniqueness: Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62027-49-0 |
|---|---|
Molecular Formula |
C17H30O8S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) 2-(2-oxo-2-propoxyethyl)sulfanylbutanedioate |
InChI |
InChI=1S/C17H30O8S/c1-4-7-23-16(19)13-26-14(17(20)25-11-9-22-6-3)12-15(18)24-10-8-21-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ASHATHFCBXUOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC(CC(=O)OCCOCC)C(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


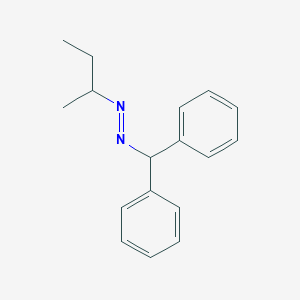
![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)

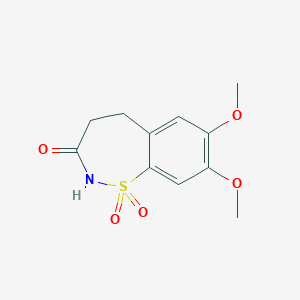
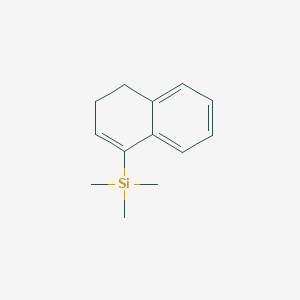
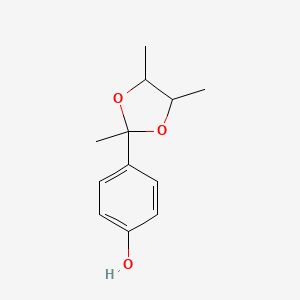

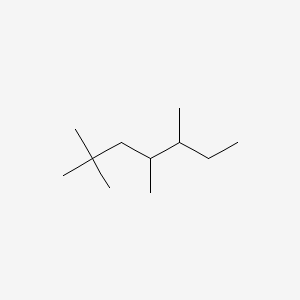
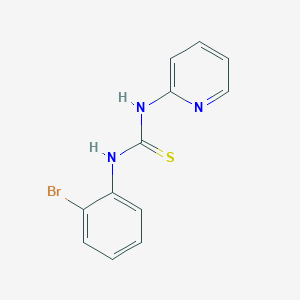
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)
